2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine
Description
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is a brominated pyridine derivative featuring a piperidine ring substituted with a bromomethyl group at the 3-position. This compound is of significant interest in organic synthesis due to its dual reactive sites: the bromine atom on the pyridine ring and the bromomethyl group on the piperidine moiety. These sites enable diverse functionalization, making it valuable for applications in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
2-bromo-6-[3-(bromomethyl)piperidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2N2/c12-7-9-3-2-6-15(8-9)11-5-1-4-10(13)14-11/h1,4-5,9H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVRSFFTWZNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC=C2)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and piperidine.
Formation of Piperidine Derivative: Piperidine is reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, forming 3-(bromomethyl)piperidine.
Coupling Reaction: The 3-(bromomethyl)piperidine is then coupled with 2-bromopyridine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available 2-bromopyridine and piperidine.
- Formation of Piperidine Derivative : Piperidine is reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
- Coupling Reaction : The resulting 3-(bromomethyl)piperidine is coupled with 2-bromopyridine under basic conditions using sodium hydride or potassium tert-butoxide.
Medicinal Chemistry
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development targeting neurological disorders and enzyme inhibition. Studies have indicated its role in receptor binding studies, suggesting its utility as a ligand in pharmacological research.
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its electrophilic nature allows it to participate in various substitution reactions, facilitating the formation of diverse organic molecules.
Material Science
In material science, 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is utilized in the development of novel polymers and resins. Its unique reactivity patterns enhance the properties of materials synthesized from it.
Recent studies have highlighted the biological activities associated with 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer activity, warranting further exploration for therapeutic applications.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine against standard bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antimicrobial properties compared to established antibiotics.
Case Study 2: Drug Development
Research focused on the design and synthesis of novel compounds based on 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine for targeting specific receptors involved in neurological disorders. The findings suggested that modifications to the bromomethyl group could enhance binding affinity and specificity for therapeutic targets.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table highlights key structural analogues and their similarity to the target compound, based on substituent patterns and functional groups:
Key Observations :
Reactivity and Functionalization Potential
| Compound | Reactive Sites | Key Reactions | Applications |
|---|---|---|---|
| Target Compound | - Br (pyridine), -CH₂Br (piperidine) | Suzuki coupling, nucleophilic substitution | Drug intermediates, metal ligands |
| 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine | - Br (pyridine) | Cross-coupling, SNAr | Pharmaceutical building blocks |
| 2-Bromo-6-pyrrolidin-1-ylpyridine | - Br (pyridine) | Metal-catalyzed couplings | Coordination chemistry, catalysis |
Critical Differences :
- The bromomethyl group in the target compound allows for sequential functionalization (e.g., introduction of amines or thiols), a feature absent in most analogues .
- Pyrazole-substituted derivatives (e.g., 2-bromo-6-(1H-pyrazol-1-yl)pyridine) exhibit stronger coordination to metals, enhancing utility in catalysis .
Biological Activity
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and applications of this compound, highlighting its significance in drug development and other scientific fields.
Synthesis
The synthesis of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine typically involves several key steps:
- Starting Materials : The process begins with commercially available 2-bromopyridine and piperidine.
- Formation of Piperidine Derivative : Piperidine is reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, yielding 3-(bromomethyl)piperidine.
- Coupling Reaction : The resulting piperidine derivative is coupled with 2-bromopyridine under basic conditions, often using sodium hydride or potassium tert-butoxide as a base, to produce the final compound.
The biological activity of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromomethyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Biological Activity
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with similar piperidine substitutions have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine may also possess antimicrobial potential .
Neuropharmacological Applications
Due to its structural similarity to known neuroactive compounds, this compound may be explored for its potential in treating neurological disorders. Studies have indicated that related compounds can act as ligands in receptor binding studies, which could lead to the development of novel therapeutics targeting conditions such as depression or anxiety .
Enzyme Inhibition
The compound may also serve as a scaffold for developing enzyme inhibitors. Its reactivity can be harnessed to design inhibitors that target specific enzymes involved in disease pathways, particularly in cancer research .
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
-
Antibacterial Efficacy : In a study assessing various piperidine derivatives, compounds demonstrated MIC values comparable to standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli.
Compound MIC (µM) against S. aureus MIC (µM) against E. coli 2-Bromo-6-(3-bromomethyl) 12.4 16.4 Ciprofloxacin 10 15 - Neuropharmacological Studies : A related compound was tested for its ability to inhibit neurotransmitter uptake, showing promising results in enhancing serotonin levels in vitro, which could translate into therapeutic effects for mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
